molecular formula C19H23NO3 B4497238 1-HYDROXY-3-METHYL-2-[(PYRROLIDIN-1-YL)METHYL]-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE

1-HYDROXY-3-METHYL-2-[(PYRROLIDIN-1-YL)METHYL]-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE

Cat. No.: B4497238
M. Wt: 313.4 g/mol
InChI Key: GWYZFRQHZWOPFX-UHFFFAOYSA-N
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Description

1-HYDROXY-3-METHYL-2-[(PYRROLIDIN-1-YL)METHYL]-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE is a complex organic compound that belongs to the class of chromen derivatives. This compound is characterized by its unique structure, which includes a hydroxy group, a methyl group, and a pyrrolidinylmethyl substituent attached to a cyclohexachromen core. The presence of these functional groups and the chromen core makes this compound of significant interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-HYDROXY-3-METHYL-2-[(PYRROLIDIN-1-YL)METHYL]-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE involves several steps, including the formation of the chromen core and the introduction of the hydroxy, methyl, and pyrrolidinylmethyl groups. One common synthetic route involves the condensation of salicylaldehyde with a suitable ketone to form the chromen core, followed by the introduction of the pyrrolidinylmethyl group through a nucleophilic substitution reaction. The hydroxy and methyl groups can be introduced through selective functionalization reactions. Industrial production methods typically involve optimizing these synthetic routes to achieve high yields and purity of the final product .

Chemical Reactions Analysis

1-HYDROXY-3-METHYL-2-[(PYRROLIDIN-1-YL)METHYL]-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The chromen core can be reduced to form dihydro derivatives.

    Substitution: The pyrrolidinylmethyl group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. .

Scientific Research Applications

1-HYDROXY-3-METHYL-2-[(PYRROLIDIN-1-YL)METHYL]-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-HYDROXY-3-METHYL-2-[(PYRROLIDIN-1-YL)METHYL]-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the pyrrolidinylmethyl group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound .

Comparison with Similar Compounds

1-HYDROXY-3-METHYL-2-[(PYRROLIDIN-1-YL)METHYL]-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-hydroxy-3-methyl-2-(pyrrolidin-1-ylmethyl)-7,8,9,10-tetrahydrobenzo[c]chromen-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3/c1-12-10-16-17(13-6-2-3-7-14(13)19(22)23-16)18(21)15(12)11-20-8-4-5-9-20/h10,21H,2-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWYZFRQHZWOPFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C3=C(CCCC3)C(=O)O2)C(=C1CN4CCCC4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1-HYDROXY-3-METHYL-2-[(PYRROLIDIN-1-YL)METHYL]-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE
Reactant of Route 2
Reactant of Route 2
1-HYDROXY-3-METHYL-2-[(PYRROLIDIN-1-YL)METHYL]-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE
Reactant of Route 3
Reactant of Route 3
1-HYDROXY-3-METHYL-2-[(PYRROLIDIN-1-YL)METHYL]-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE
Reactant of Route 4
Reactant of Route 4
1-HYDROXY-3-METHYL-2-[(PYRROLIDIN-1-YL)METHYL]-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE
Reactant of Route 5
Reactant of Route 5
1-HYDROXY-3-METHYL-2-[(PYRROLIDIN-1-YL)METHYL]-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE
Reactant of Route 6
Reactant of Route 6
1-HYDROXY-3-METHYL-2-[(PYRROLIDIN-1-YL)METHYL]-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE

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